
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, organic synthesis, and material science. The presence of the propylsulfanyl group and the carbaldehyde functional group in this compound makes it a valuable intermediate for the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(propylthio)quinoline-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. This method is particularly useful for synthesizing quinoline derivatives with various substituents.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is also gaining popularity in the industrial production of quinoline derivatives.
化学反应分析
Types of Reactions
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products
Oxidation: 8-Methyl-2-(propylsulfanyl)quinoline-3-carboxylic acid.
Reduction: 8-Methyl-2-(propylsulfanyl)quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a valuable intermediate for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound can be used as a starting material for the synthesis of biologically active molecules.
Medicine: Quinoline derivatives have been studied for their potential use as antimalarial, anti-inflammatory, and anticancer agents. This compound can be used in the development of new therapeutic agents.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and agrochemicals. This compound can be used as a precursor for the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 8-Methyl-2-(propylthio)quinoline-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, leading to the inhibition of DNA replication and transcription. The propylsulfanyl group can enhance the lipophilicity of the compound, facilitating its interaction with cell membranes and intracellular targets.
相似化合物的比较
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chloro substituent instead of a propylsulfanyl group.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of a methyl group.
Quinoline-3-carbaldehyde: Lacks the methyl and propylsulfanyl substituents.
Uniqueness
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde is unique due to the presence of both the propylsulfanyl and carbaldehyde functional groups
属性
CAS 编号 |
920494-64-0 |
|---|---|
分子式 |
C14H15NOS |
分子量 |
245.34 g/mol |
IUPAC 名称 |
8-methyl-2-propylsulfanylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C14H15NOS/c1-3-7-17-14-12(9-16)8-11-6-4-5-10(2)13(11)15-14/h4-6,8-9H,3,7H2,1-2H3 |
InChI 键 |
FPOYGUNTAVOBNR-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NC2=C(C=CC=C2C=C1C=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
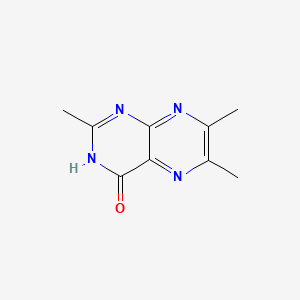
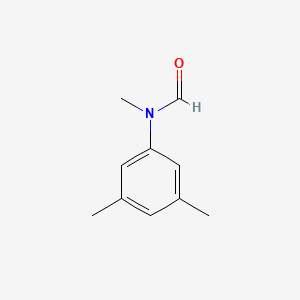


![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6h)-one 1-oxide](/img/structure/B8668676.png)

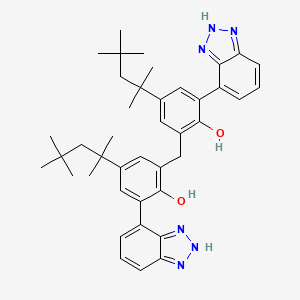
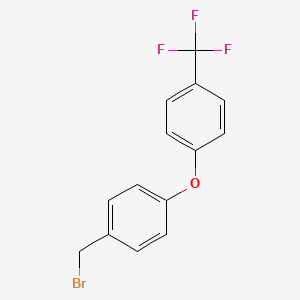
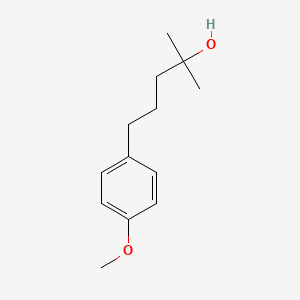

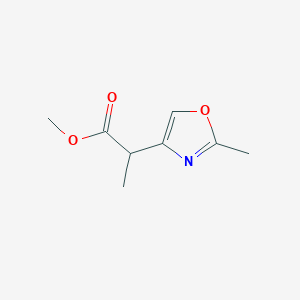
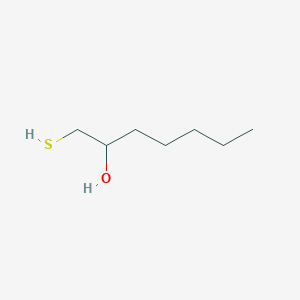
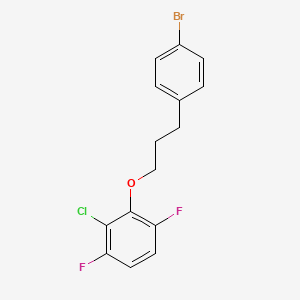
![tert-butyl 2-methyl-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B8668755.png)
